Methyl 6-iodopyrazine-2-carboxylate
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Overview
Description
Methyl 6-iodopyrazine-2-carboxylate is an organic compound with the chemical formula C6H5IN2O2. It is a yellow powder that is soluble in common organic solvents such as alcohols and ethers but insoluble in water . This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Methyl 6-iodopyrazine-2-carboxylate can be synthesized through the reaction of 6-iodopyrazine with methanoic anhydride under appropriate reaction conditions . The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Methyl 6-iodopyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases, acids, and catalysts such as palladium or copper compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 6-iodopyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-iodopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to biologically active molecules that exert their effects through various biochemical pathways. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
Methyl 6-iodopyrazine-2-carboxylate can be compared with other similar compounds such as:
- Methyl 6-chloropyrazine-2-carboxylate
- Methyl 6-bromopyrazine-2-carboxylate
- Methyl 6-fluoropyrazine-2-carboxylate
These compounds share similar structures but differ in the halogen atom attached to the pyrazine ring. The presence of different halogens can influence the reactivity and properties of these compounds, making this compound unique in its specific applications and reactivity .
Properties
IUPAC Name |
methyl 6-iodopyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNWVEBQMJXUDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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